6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core with a hydroxymethyl group at the 6-position and a tetrazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the chromenone core with formaldehyde under basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting the hydroxymethyl-chromenone intermediate with sodium azide and ammonium chloride in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, ammonium chloride in DMF.
Major Products Formed
Oxidation: 6-formyl-3-(1H-tetrazol-5-yl)-chromen-4-one, 6-carboxyl-3-(1H-tetrazol-5-yl)-chromen-4-one.
Reduction: 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromanol.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the tetrazole ring and chromenone core makes it a versatile scaffold for drug design.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated system and electron-donating groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-2-one: Similar structure but with the tetrazole ring at the 2-position.
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-ol: Similar structure but with a hydroxyl group at the 4-position instead of a ketone.
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-carboxylic acid: Similar structure but with a carboxyl group at the 4-position.
Uniqueness
6-hydroxymethyl-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
CAS No. |
61776-55-4 |
---|---|
Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
6-(hydroxymethyl)-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O3/c16-4-6-1-2-9-7(3-6)10(17)8(5-18-9)11-12-14-15-13-11/h1-3,5,16H,4H2,(H,12,13,14,15) |
InChI Key |
VODASSNIMISTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=O)C(=CO2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.